molecular formula C11H12F3NO2 B12623879 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid

2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid

Cat. No.: B12623879
M. Wt: 247.21 g/mol
InChI Key: BVFWRWDSVHGFFL-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid typically involves the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This can be achieved using RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions . Another method involves the coupling process of intermediates catalyzed by palladium, followed by conversion to the desired product using oxalyl chloride .

Industrial Production Methods: Industrial production methods often utilize scalable and efficient protocols that minimize the need for chromatographic purification steps. The use of electron-withdrawing groups like fluoro or bromo substituents can protect aromatic systems against metabolic transformations, enhancing the yield and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to form stable complexes with biological molecules, leading to increased efficacy in its applications . The pathways involved often include radical intermediates and electron transfer processes .

Properties

IUPAC Name

2-(aminomethyl)-3-[2-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFWRWDSVHGFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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